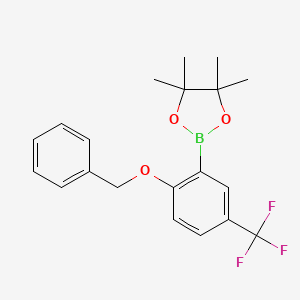

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

This compound is a boronic ester, which are often used as reagents in organic synthesis. They are particularly useful in Suzuki-Miyaura cross-coupling reactions . The compound also contains a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical and biological properties of molecules .

Molecular Structure Analysis

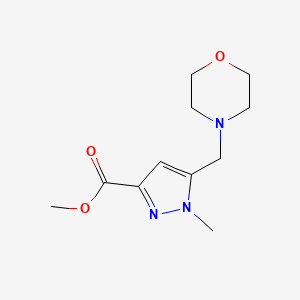

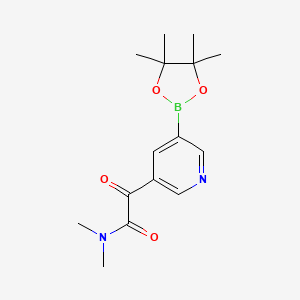

The molecular structure of this compound would be characterized by the presence of a boronic ester group, a benzyloxy group, and a trifluoromethyl group on the phenyl ring. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis

Boronic esters are known to undergo protodeboronation, a reaction in which the boronate ester is converted to the corresponding alcohol . The trifluoromethyl group is generally stable under a wide range of conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

This compound is widely used in the synthesis of various organic molecules, including benzyloxycyanophenylboronic esters and other boronic esters with potential applications in medicinal chemistry and material science. For example, El Bialy et al. (2011) reported the synthesis of new benzyloxycyanoboronic esters, showcasing the utility of similar compounds in creating molecules with potential biological activity (S. A. E. El Bialy, Kamelia F. Abd El Kader, & D. Boykin, 2011).

Material Science and Nanotechnology

In the field of material science, these compounds are pivotal in the development of novel materials, such as polymers and nanoparticles with specific properties. Yokozawa et al. (2011) explored its use in precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, contributing to advancements in polymer chemistry and its applications in electronics and optoelectronics (T. Yokozawa, Ryosuke Suzuki, Masataka Nojima, Y. Ohta, & A. Yokoyama, 2011).

Advanced Synthesis Techniques

The compound is also instrumental in advanced synthesis techniques, such as the Suzuki-Miyaura coupling, a critical reaction in the formation of carbon-carbon bonds. Research by Martínez et al. (2015) on the reaction mechanism of rhodium-catalyzed arylation of fullerene with organoboron compounds highlights the importance of these compounds in understanding and enhancing catalytic processes (Juan Pablo Martínez, M. Solà, & A. Poater, 2015).

Environmental Sensing and Detection

In environmental and biological sensing, derivatives of this compound have been utilized to develop sensors and probes. Nie et al. (2020) designed a new pyrene derivative for H2O2 detection in living cells, demonstrating the potential of boronic esters in creating sensitive and selective detection systems for biological and environmental applications (Jing Nie, Wen-Hao Sun, Yun Zhao, Bao-Xi Miao, & Zhonghai Ni, 2020).

Electrocatalysis and Electrochemistry

Finally, in electrocatalysis and electrochemistry, the compound's derivatives have been studied for their electrochemical properties, providing insights into their potential applications in energy storage and conversion. Tanigawa et al. (2016) investigated sulfur-containing organoboron compounds, revealing the electrochemical behavior of these compounds and their applications in organic synthesis and materials science (M. Tanigawa, Yutaka Kuriyama, S. Inagi, & T. Fuchigami, 2016).

Mecanismo De Acción

Target of Action

It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .

Mode of Action

The compound is involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound is part of the protodeboronation process, which is a key step in various synthetic transformations . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . The process has been applied to various compounds, demonstrating its utility in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-12-15(20(22,23)24)10-11-17(16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKESQGXFIIBKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)

![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)